rac-2,2,2-trifluoro-N-[(3R,4S)-4-(3-fluoro-4-methoxyphenyl)piperidin-3-yl]acetamide, cis
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Overview
Description
rac-2,2,2-trifluoro-N-[(3R,4S)-4-(3-fluoro-4-methoxyphenyl)piperidin-3-yl]acetamide, cis, is a compound with a complex molecular structure. It belongs to the class of piperidine derivatives, known for their broad spectrum of biological activities and significant pharmacological potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-2,2,2-trifluoro-N-[(3R,4S)-4-(3-fluoro-4-methoxyphenyl)piperidin-3-yl]acetamide, cis, typically involves multi-step organic synthesis. Key steps might include:
Formation of the Piperidine Core: : Starting from commercially available starting materials, the piperidine ring can be constructed via nucleophilic substitution or cyclization reactions.
Substitution Reactions: : Introduction of the trifluoroacetamide group and the fluoro-methoxyphenyl moiety is achieved through carefully controlled substitution reactions, often employing reagents such as trifluoroacetic anhydride and appropriate aryl halides.
Industrial Production Methods
The industrial production often scales up these laboratory methods, utilizing batch reactors under controlled temperatures and pressures. Optimization of yield and purity is critical, involving advanced techniques like recrystallization and chromatography for purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation, leading to various oxidation products depending on the reaction conditions and oxidizing agents used.
Reduction: : Similarly, reduction reactions can transform it into different reduced derivatives.
Substitution: : The piperidine ring and phenyl moiety allow for multiple substitution reactions, forming a variety of substituted products.
Common Reagents and Conditions
Oxidizing Agents: : Chromium trioxide (CrO3), potassium permanganate (KMnO4)
Reducing Agents: : Sodium borohydride (NaBH4), lithium aluminium hydride (LiAlH4)
Substitution Conditions: : Usually carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) under inert atmosphere.
Major Products Formed
The major products of these reactions depend on the specific conditions but often include oxidized, reduced, or further substituted piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, rac-2,2,2-trifluoro-N-[(3R,4S)-4-(3-fluoro-4-methoxyphenyl)piperidin-3-yl]acetamide, cis, serves as a valuable intermediate in the synthesis of other complex molecules. Its functional groups make it a versatile building block in organic synthesis.
Biology
This compound has shown promise in various biological assays, indicating potential pharmacological activities. Its structure suggests that it might interact with neurotransmitter systems, making it a candidate for research in neurobiology.
Medicine
In medicinal chemistry, derivatives of this compound are being explored for their potential as therapeutic agents, particularly in the treatment of neurological disorders.
Industry
In industry, this compound can be used in the development of novel materials or as a precursor in the synthesis of advanced polymers and other complex organic compounds.
Mechanism of Action
The mechanism by which rac-2,2,2-trifluoro-N-[(3R,4S)-4-(3-fluoro-4-methoxyphenyl)piperidin-3-yl]acetamide, cis, exerts its effects is complex. Generally, it is thought to act by:
Binding to Specific Receptors: : Its structure suggests potential interaction with certain receptor proteins, possibly modulating their activity.
Involvement in Specific Pathways: : The compound may influence signal transduction pathways, leading to changes in cellular responses.
Comparison with Similar Compounds
Similar Compounds
rac-2,2,2-Trifluoro-N-[(3R,4S)-4-phenylpiperidin-3-yl]acetamide
2,2,2-Trifluoro-N-[(3R,4S)-4-(4-fluorophenyl)piperidin-3-yl]acetamide: These compounds share structural similarities but differ in their functional groups, impacting their physical, chemical, and biological properties.
Uniqueness
What sets rac-2,2,2-trifluoro-N-[(3R,4S)-4-(3-fluoro-4-methoxyphenyl)piperidin-3-yl]acetamide, cis, apart is the specific arrangement of its functional groups, which can confer unique biological activities and pharmacological profiles, making it a distinctive compound of interest in various fields of research.
Hope that gives you a solid overview. What fascinates you most about these intricate molecules and their multifaceted roles?
Properties
IUPAC Name |
2,2,2-trifluoro-N-[(3R,4S)-4-(3-fluoro-4-methoxyphenyl)piperidin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F4N2O2/c1-22-12-3-2-8(6-10(12)15)9-4-5-19-7-11(9)20-13(21)14(16,17)18/h2-3,6,9,11,19H,4-5,7H2,1H3,(H,20,21)/t9-,11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEILSRWYXHGSSM-ONGXEEELSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CCNCC2NC(=O)C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@@H]2CCNC[C@@H]2NC(=O)C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F4N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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